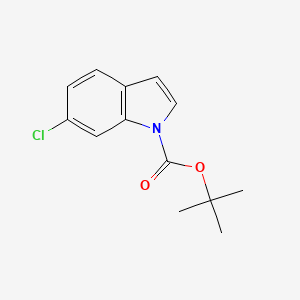

1-Boc-6-chloroindole

Description

Strategic Importance of Indole (B1671886) Scaffolds in Modern Chemical Research

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This is due to its prevalence in a vast array of biologically active natural products and synthetic compounds. novapublishers.comnih.gov Indole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.govresearchgate.net

The indole core is a key structural feature in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506), highlighting its fundamental role in biological processes. nih.govnih.gov The ability of the indole nucleus to interact with various biological targets, such as enzymes and receptors, makes it a focal point for drug discovery and development. nih.govresearchgate.net Consequently, the synthesis and functionalization of indole derivatives remain an active and vital area of chemical research, aimed at creating novel therapeutic agents for a multitude of diseases. novapublishers.comresearchgate.net

Overview of Boc Protection in Indole Chemistry

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom in indoles and other amine-containing compounds. acs.org Its primary function is to temporarily mask the reactivity of the indole nitrogen, preventing unwanted side reactions during synthetic transformations. bhu.ac.in The Boc group is favored for several reasons:

Stability: It is stable under a variety of reaction conditions, including those that are basic or nucleophilic. tandfonline.com

Selective Removal: The Boc group can be readily and selectively removed under acidic conditions, often using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), or through thermolytic methods. acs.orgarkat-usa.org This orthogonality allows for deprotection without affecting other sensitive functional groups in the molecule. tandfonline.comarkat-usa.org

Improved Solubility and Handling: The presence of the Boc group can increase the solubility of indole derivatives in common organic solvents and improve their stability, making them easier to handle and purify.

Directing Group: The Boc group can also act as a directing group, influencing the regioselectivity of certain reactions, such as C-H borylation, to functionalize specific positions on the indole ring that would otherwise be difficult to access. nih.gov

In the context of 1-Boc-6-chloroindole, the Boc group facilitates controlled and predictable reactions at other positions of the indole ring, such as the C-2 or C-3 positions, by preventing N-functionalization. bhu.ac.in

Significance of Halogenation (Chlorine) at the C-6 Position of Indole

The introduction of a halogen atom, such as chlorine, onto the indole scaffold can significantly modulate the molecule's electronic properties and biological activity. nih.govresearchgate.net Halogenation at the C-6 position of the indole ring is of particular strategic importance for several reasons:

Modulation of Physicochemical Properties: The chlorine atom is an electron-withdrawing group, which can alter the electron density of the indole ring system. This can influence the molecule's acidity, basicity, and reactivity in subsequent chemical transformations.

Enhanced Biological Activity: The presence of a halogen at the C-6 position has been shown in various studies to enhance the pharmacological potency of indole derivatives. For instance, in some classes of compounds, a halogen at this position improves inhibitory activity against certain kinases. nih.gov Halogenated indoles are key structural motifs in many bioactive natural products and pharmaceuticals. researchgate.netrsc.org

Metabolic Stability: Halogenation can block positions susceptible to metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

Synthetic Handle: The chlorine atom at C-6 serves as a versatile synthetic handle for further functionalization. It can be replaced by other groups through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents and the creation of a library of analogs for structure-activity relationship (SAR) studies.

The combination of the chlorine atom at C-6 and the Boc protection at N-1 makes this compound a pre-functionalized and stable intermediate, ready for elaboration into more complex target molecules.

Role as a Versatile Building Block in Complex Molecular Architectures

This compound serves as a crucial and versatile building block for the synthesis of complex organic molecules, particularly those with potential therapeutic applications. cymitquimica.com Its utility stems from the orthogonal reactivity of its functional groups. The Boc-protected nitrogen allows for selective reactions at other sites, while the C-6 chloro substituent provides a key point for diversification.

This compound is a valuable intermediate in the synthesis of a wide range of molecular architectures. For example, it can be used to create more complex indole derivatives through reactions such as:

Lithiation and Electrophilic Quench: The protected indole can be lithiated at the C-2 position, followed by reaction with various electrophiles to introduce new substituents. bhu.ac.in

Cross-Coupling Reactions: The C-6 chloro group can be readily displaced using palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Boronic Acid Formation: this compound can be converted into corresponding boronic acids or their esters, such as this compound-2-boronic acid and this compound-3-boronic acid pinacol (B44631) ester. alfa-chemistry.comsynquestlabs.com These derivatives are themselves powerful building blocks for Suzuki couplings, enabling the connection of the indole scaffold to other molecular fragments. cymitquimica.com

The strategic placement of the Boc group and the chlorine atom provides chemists with a reliable and adaptable platform for constructing intricate molecules with tailored properties, making this compound an indispensable tool in modern synthetic and medicinal chemistry. cymitquimica.com

Synthesis of the Indole Core: Advanced Strategies

The indole nucleus is a ubiquitous motif in bioactive natural products and pharmaceuticals. Consequently, a vast array of synthetic methods has been developed for its construction. Modern strategies often employ transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance under mild conditions.

Wittig-Madelung Indole Synthesis Approaches

The classical Madelung indole synthesis involves the high-temperature, base-mediated intramolecular cyclization of N-acyl-o-toluidines. wikipedia.org However, the harsh reaction conditions limit its applicability. The Wittig-Madelung modification significantly broadens the scope of this transformation by operating under much milder conditions. researchgate.netuninsubria.it

This approach converts the ortho-alkyl group of an N-acylanilide into a phosphonium (B103445) ylide. The key intermediate is typically a (2-aminobenzyl)triphenylphosphonium salt, which can be prepared from the corresponding o-nitrobenzyl halide. researchgate.netuninsubria.it This salt reacts with acid anhydrides or chlorides, and the subsequent intramolecular Wittig reaction closes the ring to form the indole. researchgate.net This method has been successfully applied to the synthesis of a variety of 2-substituted indoles and complex indole alkaloids. researchgate.netchempedia.info

Transformation of Cyclohexanone (B45756) Derivatives

Cyclohexanone and its derivatives serve as versatile six-carbon synthons for building the benzene ring portion of the indole nucleus. One modern approach involves a one-pot, palladium-catalyzed reaction of 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives. acs.orgresearchgate.net This process proceeds through the formation of an intermediate nitrone, which then undergoes cyclization and aromatization to yield 3-substituted indoles. acs.org

A more general method involves the dehydrogenative aromatization of tetrahydroindoles, which are themselves synthesized from cyclohexanone derivatives. For instance, allylated cyclohexanones can be condensed with primary amines to form tetrahydroindoles. metu.edu.tr Subsequent aromatization, often accomplished by heating with a catalyst such as palladium on carbon (Pd/C), yields the corresponding indole. nih.gov This strategy is part of a broader class of syntheses classified as "Type 7" indole formations, where the aromatic ring is constructed from a pre-existing cyclohexane (B81311) ring. nih.gov

| Starting Material | Catalyst / Reagents | Product Type | Key Feature | Ref. |

| 2-(2-Nitro-1-phenylethyl)cyclohexanones | Pd/C, H₂, then C₂H₂ | 3-Substituted Indoles | One-pot procedure. | acs.orgresearchgate.net |

| Cyclohexanones | NH₄OAc, Pd/C, Ethylene | Anilines and Indoles | Hydrogen transfer reaction. | organic-chemistry.org |

| Allylated Cyclohexanones | Primary Amine, then Pd/C | Substituted Indoles | Two-step sequence via tetrahydroindoles. | metu.edu.trnih.gov |

Ruthenium-Catalyzed Cycloisomerization Reactions

Ruthenium catalysts offer a complementary approach to palladium for indole synthesis, demonstrating high efficiency in various cyclization reactions. A prominent strategy is the cycloisomerization of 2-alkynylanilines or their N-protected derivatives (anilides). ijream.orgtandfonline.com Catalysts such as [CpRuCl(PPh₃)₂] have proven effective in converting these linear precursors into the indole ring system, often with high yields. ijream.org

The reaction mechanism can proceed through different pathways, including those involving ruthenium-vinylidene intermediates. researchgate.net These ruthenium-catalyzed methods are not limited to 2-alkynylanilines; they have also been successfully applied to the cyclization of aromatic homo- and bis-homopropargylic amines and amides, as well as the dehydration-cyclization of 2-aminophenethyl alcohols, showcasing the versatility of ruthenium in N-heterocycle synthesis. ijream.orgresearchgate.net

| Substrate | Catalyst System | Key Transformation | Ref. |

| 2-Ethynylaniline | CpRuCl(PPh₃)₂ | Cycloisomerization | ijream.org |

| 2-Alkynylanilides | [Ru(p-cymene)Cl₂]₂ | Cycloisomerization with 1,2-carbon migration | tandfonline.comfigshare.com |

| 2-Aminophenethyl alcohol | RuCl₂(PPh₃)₃ | Dehydrative Cyclization | ijream.org |

| Aromatic Homopropargylic Amines | [CpRu(PPh₃)₂Cl] | Regioselective 5- and 6-endo cyclizations | researchgate.net |

Regioselective Chlorination Strategies

The synthesis of this compound requires the specific placement of a chlorine atom at the C-6 position of the indole ring. Direct electrophilic chlorination of indole itself is challenging to control, as substitution preferentially occurs at the C-3 position due to electronic factors. bhu.ac.in Therefore, regioselective strategies are paramount.

Introduction of Chlorine at C-6 Position

Achieving regioselective chlorination at the C-6 position of a pre-formed indole ring is a significant synthetic challenge. Most electrophilic halogenation reactions target the electron-rich pyrrole ring. However, recent advances in biotechnology have provided enzymatic solutions. Flavin-dependent halogenases, such as the tryptophan 6-halogenase Thal, can catalyze the direct and selective chlorination or bromination of tryptophan at the C-6 position. nih.gov This biocatalytic approach offers an environmentally friendly route that operates under mild conditions, requiring only an FAD cofactor, oxygen, and a halide salt. nih.gov The enzyme's structure dictates the regioselectivity, with the substrate's C-6 position being precisely oriented next to the catalytic lysine (B10760008) residue. nih.gov

More traditionally, the chlorine substituent is introduced onto the aromatic ring before the indole cyclization is performed. This is the most common and reliable chemical method. Syntheses such as the Fischer, Madelung, or various transition-metal-catalyzed cyclizations can be carried out on aniline (B41778) derivatives that already contain a chlorine atom at the para-position relative to the amino group. For instance, using 4-chloroaniline (B138754) or 4-chlorophenylhydrazine (B93024) in a Fischer indole synthesis will yield a 6-chloroindole (B17816) product. Another route involves the dehydrogenation of 6-chloroindoline, which can be prepared from a suitable chlorinated precursor, using a catalyst like Pd/C to furnish 6-chloroindole. google.com Similarly, synthetic sequences can begin with precursors like 6-chloroisatin, where the chlorine is incorporated at an early stage. prepchem.com

Halogenation Precursors and Reaction Conditions

The synthesis of this compound fundamentally relies on the availability of its immediate precursor, 6-chloroindole. The introduction of a chlorine atom at the 6-position of the indole scaffold is a key transformation that dictates the starting materials and conditions. The indole ring system has a rich history of synthetic methods, including the Fischer, Bischler-Möhlau, and Madelung syntheses, which laid the groundwork for creating substituted indole derivatives. The incorporation of halogen substituents became a significant advancement in the mid-20th century, as chemists recognized their value as versatile intermediates for further functionalization.

The synthesis of 6-chloroindole itself can be approached through various strategies, often starting from a correspondingly substituted aniline. One of the most enduring and adaptable methods is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization and rearrangement of an arylhydrazone. To obtain 6-chloroindole, the logical precursor is (4-chlorophenyl)hydrazine.

Another common strategy for halogenating indoles is through electrophilic substitution. However, direct chlorination of indole itself typically leads to substitution at the more electron-rich 3-position. Therefore, to achieve substitution at the 6-position, the synthetic design must begin with a precursor already bearing the chloro-substituent on the benzene ring, such as 4-chloro-2-nitrotoluene, which can be cyclized to form the indole ring. For instance, the Leimgruber-Batcho indole synthesis is an effective method that can utilize such precursors. guidechem.com

More modern approaches might involve transition-metal-catalyzed C-H activation/halogenation, but for bulk synthesis, classical methods starting from commercially available chlorinated benzenes remain prevalent. The choice of precursor and reaction condition is critical for achieving the desired regioselectivity for the 6-chloro isomer.

N-Protection Strategies: Implementation of the tert-Butoxycarbonyl (Boc) Group

The indole nitrogen (N-H) possesses reactivity that can interfere with subsequent synthetic steps intended for other positions on the ring. Therefore, protection of this nitrogen is a crucial step in the multi-step synthesis of complex indole-containing molecules. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen due to its stability under a range of conditions and its straightforward removal under acidic conditions. organic-chemistry.org The Boc group enhances the stability of the indole derivative and modifies its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Methods for Selective N-Boc Installation

The installation of the Boc group onto the nitrogen of 6-chloroindole is a high-yielding and selective process. The most common and well-documented method involves the reaction of 6-chloroindole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. rsc.org This reaction is typically performed under mild conditions, ensuring that the chloro-substituent at the 6-position remains unaffected.

A common procedure involves dissolving 6-chloroindole in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). rsc.org A catalytic amount of a nucleophilic base, most frequently 4-(dimethylamino)pyridine (DMAP), is added to facilitate the reaction. rsc.org DMAP acts as a nucleophilic catalyst that enhances the rate and yield of the Boc transfer. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). guidechem.com

Table 1: Typical Reaction Conditions for N-Boc Protection of 6-Chloroindole

| Parameter | Condition | Source(s) |

|---|---|---|

| Substrate | 6-chloroindole | |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | rsc.org |

| Catalyst | 4-(Dimethylamino)pyridine (DMAP) or Triethylamine | |

| Solvent | Dichloromethane (DCM) | rsc.org |

| Temperature | Room Temperature | rsc.org |

| Typical Yield | 85–95% |

Considerations for Orthogonal Protecting Group Strategies

In complex syntheses, multiple protecting groups may be required to mask different functional groups. An orthogonal protecting group strategy is one in which each type of protecting group can be removed under specific conditions without affecting the others. biosynth.comiris-biotech.de This allows for the selective deprotection and reaction of different sites within a molecule.

The Boc group is a cornerstone of many orthogonal strategies because it is stable to most bases, nucleophiles, and catalytic hydrogenation conditions, but is readily cleaved by acids (e.g., trifluoroacetic acid, TFA). organic-chemistry.orgbiosynth.com This contrasts sharply with other common protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. organic-chemistry.orgbiosynth.com For example, in a molecule containing both a Boc-protected indole and an Fmoc-protected amine, the Fmoc group can be selectively removed with a base like piperidine, leaving the Boc group intact. biosynth.comiris-biotech.de Conversely, the Boc group can be removed with an acid like TFA without cleaving a benzyl (B1604629) (Bn) ether, which is typically removed by hydrogenolysis. This orthogonality is critical in peptide synthesis and in the construction of complex natural products where multiple functional groups require independent manipulation. biosynth.comacs.org

Advanced Synthetic Pathways to this compound Derivatives

This compound is not merely an endpoint but a versatile intermediate for creating more complex and functionalized indole derivatives. Its structure allows for further reactions at the C2, C3, and even the C6 positions (via cross-coupling), opening pathways to a diverse array of molecules for pharmaceutical and materials science applications.

Synthesis of Boronic Acid Derivatives (e.g., this compound-2-boronic acid, this compound-3-boronic acid pinacol ester)

Boronic acids and their pinacol esters are exceptionally useful intermediates, primarily for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. guidechem.com The synthesis of indolylboronic acids from this compound can be directed to different positions on the indole ring.

Synthesis of this compound-2-boronic acid: The C2 position of an N-protected indole can be selectively functionalized through lithiation. The synthesis of this compound-2-boronic acid typically involves the deprotonation of the C2-proton using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). guidechem.comrsc.org The resulting 2-lithioindole intermediate is then quenched with a trialkyl borate (B1201080), such as triisopropyl borate, followed by acidic workup to yield the boronic acid. guidechem.com

Synthesis of this compound-3-boronic acid pinacol ester: The C3 position can be functionalized via an iridium-catalyzed C-H borylation reaction or through a halogen-metal exchange from a 3-haloindole precursor. For instance, C-H borylation of this compound with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of an iridium catalyst selectively installs the boronic ester at the C3 position. Alternatively, a 3-iodo-1-Boc-6-chloroindole intermediate can undergo a lithium-halogen exchange and subsequent reaction with isopropoxyboronic acid pinacol ester. google.com

Table 2: Key Boronic Acid Derivatives of this compound

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Step | Source(s) |

|---|---|---|---|---|

| This compound-2-boronic acid | 352359-22-9 | C₁₃H₁₅BClNO₄ | C2-lithiation followed by quenching with a borate ester | alfa-chemistry.comsynquestlabs.com |

| This compound-3-boronic acid, pinacol ester | 1218790-24-9 | C₁₉H₂₅BClNO₄ | Iridium-catalyzed C-H borylation or halogen-metal exchange | synquestlabs.com |

Synthesis of Organosodium and Organozinc Intermediates

Beyond boronates, other organometallic intermediates of this compound can be prepared for use in various cross-coupling reactions.

Organosodium Intermediates: Organosodium compounds can be prepared from aryl chlorides using a sodium dispersion. sci-hub.seresearchgate.net While less common than their lithium counterparts, they offer unique reactivity. researchgate.netwikipedia.org this compound can potentially be converted to its corresponding organosodium species, which can then participate in coupling reactions. These reactions are often divided into two steps: the preparation of the organosodium compound, followed by the catalytic C-C bond formation to prevent decomposition. researchgate.net

Organozinc Intermediates: Organozinc reagents are crucial for Negishi cross-coupling reactions. These intermediates are often prepared via transmetallation from the corresponding organolithium or organomagnesium compounds. sci-hub.se For this compound, this would involve an initial halogen-metal exchange (e.g., with n-BuLi) or direct insertion of magnesium to form a Grignard reagent, followed by the addition of a zinc salt like zinc chloride (ZnCl₂). Research has shown that organosodium compounds, prepared from aryl chlorides, can also be transmetallated to the corresponding zinc compounds, which then readily participate in Negishi cross-coupling reactions. sci-hub.se this compound has been successfully used as an electrophile in such couplings, demonstrating the utility of forming organometallic species on its coupling partners. sci-hub.se

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 6-chloroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXNCLFRKGJYDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649565 | |

| Record name | tert-Butyl 6-chloro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

323580-68-3 | |

| Record name | tert-Butyl 6-chloro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Boc 6 Chloroindole and Its Precursors

Synthesis of Functionalized Derivatives

The strategic functionalization of the 1-Boc-6-chloroindole scaffold is pivotal for creating a diverse array of complex molecules and pharmaceutical intermediates. A key transformation is the introduction of a formyl group at the C3 position to yield 6-chloroindole-3-carboxaldehyde. This aldehyde serves as a versatile precursor for numerous bioactive indole (B1671886) alkaloids and other heterocyclic compounds. ekb.egthieme-connect.com

The most common and efficient method for the 3-formylation of indoles is the Vilsmeier-Haack reaction. ekb.egpcbiochemres.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). jk-sci.comnumberanalytics.com The reaction proceeds via an electrophilic substitution on the electron-rich indole ring. ijpcbs.com For N-protected indoles such as this compound, the reaction introduces the formyl group at the C3 position. Subsequent removal of the Boc protecting group under acidic conditions would yield the final product, 6-chloroindole-3-carboxaldehyde.

Alternatively, and more directly, 6-chloroindole (B17816) can be subjected to the Vilsmeier-Haack reaction to produce 6-chloroindole-3-carboxaldehyde. ekb.eg The reaction is generally high-yielding and produces a product of high purity. ekb.eg The Vilsmeier reagent is a mild formylating agent suitable for reactive heteroaromatic substrates. ijpcbs.com

The general mechanism involves the formation of the chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. youtube.com The electron-rich C3 position of the indole then attacks this electrophilic iminium ion. The resulting intermediate is then hydrolyzed during aqueous workup to afford the aldehyde. jk-sci.comyoutube.com

Detailed research findings on the Vilsmeier-Haack formylation of substituted indoles are well-documented, highlighting its broad applicability. The reaction conditions, such as temperature and solvent, can be adjusted depending on the reactivity of the specific indole substrate. jk-sci.com

The resulting 6-chloroindole-3-carboxaldehyde is a valuable building block. For instance, it has been utilized as a submonomer in the synthesis of oligo-N-substituted amides (oligo-NSAs). rsc.org It can also react with various reagents, such as dimethyldisulfane, to introduce other functional groups like a thiomethyl group at the 3-position, forming 6-chloro-3-(thiomethyl)indole. thermofisher.com

The following table summarizes a typical synthetic protocol for the Vilsmeier-Haack formylation of an indole substrate to produce the corresponding 3-carboxaldehyde derivative.

| Step | Reagent/Solvent | Conditions | Purpose | Product |

| 1 | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | 0°C to room temperature | Formation of the Vilsmeier reagent (chloroiminium salt) | Vilsmeier Reagent |

| 2 | 6-Chloroindole dissolved in DMF | Add dropwise to Vilsmeier reagent at 0-10°C, then stir at room temperature | Electrophilic attack of the indole on the Vilsmeier reagent | Iminium salt intermediate |

| 3 | Aqueous Sodium Hydroxide (NaOH) or other base | Hydrolysis of the iminium salt | Formation of the final aldehyde product | 6-Chloroindole-3-carboxaldehyde |

Reactivity and Reaction Mechanisms of 1 Boc 6 Chloroindole in Organic Transformations

Cross-Coupling Reactions Involving 1-Boc-6-chloroindole

This compound is a versatile substrate for numerous palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds at the C-6 position. These reactions are fundamental in the synthesis of complex molecules and pharmacologically active compounds.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nobelprize.org this compound readily participates in Suzuki-Miyaura reactions with various aryl and heteroaryl boronic acids to furnish 6-aryl- and 6-heteroaryl-1-Boc-indoles.

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)2 or a preformed palladium complex, a phosphine (B1218219) ligand (e.g., SPhos or XPhos), and a base (e.g., K2CO3 or K3PO4) in a suitable solvent system, often a mixture of an organic solvent and water. organic-chemistry.orgrsc.org The choice of ligand and base is crucial for achieving high yields and preventing side reactions. For instance, the use of water-soluble palladium salts and sulfonated phosphine ligands has enabled these couplings to be performed in aqueous media at mild temperatures. rsc.org

Research has demonstrated the successful coupling of this compound with a variety of boronic acids, including those with electron-donating and electron-withdrawing groups, as well as heterocyclic boronic acids. nih.govnih.gov The reaction conditions can be optimized to tolerate a wide range of functional groups on the coupling partners. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions of this compound

| Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene (B28343)/H2O | 85 | 97 | nih.gov |

| p-Tolylboronic acid | Na2PdCl4/SSPhos | K2CO3 | H2O/Acetonitrile | 37 | High | rsc.org |

The Negishi cross-coupling reaction provides another efficient route for C-C bond formation, involving the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. organic-chemistry.orgillinois.edu This reaction is particularly useful for creating sp2-sp2, sp2-sp3, and sp-sp2 carbon-carbon bonds.

This compound has been shown to be a suitable electrophile in Negishi cross-coupling reactions. sci-hub.se In a notable application, arylsodium compounds, generated in situ from aryl chlorides, can be transmetalated with a zinc salt like ZnCl2·TMEDA to form the corresponding organozinc reagents. These reagents then couple with this compound in the presence of a palladium catalyst, such as Pd-PEPPSI-IPr, to afford the 6-substituted indole (B1671886) derivatives in good yields. sci-hub.se This one-pot methodology is advantageous as it utilizes readily available aryl chlorides as precursors for both coupling partners. sci-hub.se The reaction conditions are generally mild and tolerate various functional groups, including alkoxycarbonyl groups like the Boc protecting group. sci-hub.se

Table 2: Example of a Negishi Cross-Coupling Reaction with this compound

| Organozinc Source (from ArCl) | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. uwindsor.caacs.org This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines. This compound can be effectively coupled with a variety of amines, including primary and secondary amines, as well as other nitrogen-containing nucleophiles, using this methodology. rsc.org

The catalytic system for the Buchwald-Hartwig amination typically consists of a palladium precursor, a bulky electron-rich phosphine ligand (such as XPhos), and a strong base (like sodium tert-butoxide). tcichemicals.comorganic-chemistry.org The reaction is usually conducted in an inert solvent such as toluene or dioxane. The choice of ligand and base is critical to the success of the reaction, especially when using less reactive aryl chlorides like this compound. The development of air- and thermally-stable palladacycle precatalysts has simplified the experimental setup for these reactions. organic-chemistry.org

Beyond the Suzuki, Negishi, and Buchwald-Hartwig reactions, this compound can participate in other palladium-catalyzed transformations. One such example is the Sonogashira coupling , which involves the coupling of a terminal alkyne with an aryl or vinyl halide. nrochemistry.combeilstein-journals.org This reaction, typically co-catalyzed by palladium and copper, is a reliable method for the synthesis of arylalkynes. youtube.com While specific examples for this compound are less commonly reported, the general principles of Sonogashira coupling suggest its applicability for introducing alkynyl substituents at the C-6 position. molaid.com

Buchwald-Hartwig Amination Reactions

Functionalization Strategies at Different Positions of the Indole Core

While the C-6 position is readily functionalized via cross-coupling reactions, the other positions on the this compound ring can also be selectively modified.

The C-2 position of the indole nucleus is another key site for synthetic elaboration. In N-Boc protected indoles, the C-2 position can be selectively functionalized through directed ortho-metalation (DoM). orgsyn.org This strategy typically involves the deprotonation of the C-2 position by a strong base, such as an organolithium reagent, to form a lithiated intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C-2 position. bhu.ac.in

The Boc group on the indole nitrogen plays a crucial role in directing the lithiation to the C-2 position. orgsyn.org The reaction is typically carried out at low temperatures in an ethereal solvent like THF. The resulting 2-lithiated species can react with electrophiles such as aldehydes, ketones, and alkyl halides to provide the corresponding 2-substituted-1-Boc-6-chloroindoles. bhu.ac.inacs.org This method provides a powerful tool for building molecular complexity, complementing the cross-coupling strategies at the C-6 position.

Allylation Reactions

C-3 Functionalization Strategies

The C3 position of the indole ring is the most nucleophilic and, therefore, the most common site for functionalization. quora.com The presence of the Boc group on the nitrogen atom of this compound further enhances the propensity for C3-functionalization by preventing N-substitution and modulating the electronic properties of the pyrrole (B145914) ring.

Electrophilic substitution is the hallmark reaction of indoles, predominantly occurring at the C3 position. quora.comrahacollege.co.in The mechanism involves the attack of the electron-rich indole π-system on an electrophile, leading to the formation of a resonance-stabilized cationic intermediate (an arenium ion), followed by deprotonation to restore aromaticity. savemyexams.com For this compound, the lone pair of electrons on the nitrogen atom participates in resonance, increasing the electron density at the C3 position, making it highly susceptible to electrophilic attack. quora.com

The nitrosation of indoles typically involves the reaction with a source of the nitrosonium ion (NO⁺), which is a potent electrophile. researchgate.netresearchgate.net This is commonly achieved by treating the indole with sodium nitrite (B80452) (NaNO₂) in an acidic medium, which generates nitrous acid (HNO₂) in situ. rsc.orgsemanticscholar.org The nitrous acid is then protonated and loses water to form the nitrosonium ion. The C3 position of this compound is expected to readily attack the nitrosonium ion to yield the C3-nitroso derivative. researchgate.net It is important to control the reaction conditions, as side reactions, such as the formation of dimers, can occur, particularly with electron-rich indoles. rsc.org

Table 3: General Conditions for Nitrosation of Indoles

| Reagent | Acid | Solvent | Temperature |

| Sodium Nitrite (NaNO₂) | Hydrochloric Acid (HCl), Acetic Acid (CH₃COOH) | Water/DMF, Benzene (B151609) | 0°C to Room Temperature |

This table provides general conditions for the nitrosation of indoles. The specific conditions for this compound may require optimization to maximize the yield of the desired C3-nitroso product.

Friedel-Crafts reactions are classic electrophilic aromatic substitution reactions used to introduce alkyl or acyl groups onto an aromatic ring. byjus.commasterorganicchemistry.com

Friedel-Crafts Acylation: This reaction involves the use of an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). jk-sci.comnumberanalytics.com The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion (RCO⁺). rahacollege.co.in The C3 position of this compound is expected to attack the acylium ion, leading to the formation of a 3-acylindole after deprotonation. byjus.com Friedel-Crafts acylation is generally preferred over alkylation as it is less prone to polysubstitution and carbocation rearrangements.

Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. mt.comjkchemical.com The Lewis acid helps in the formation of a carbocation or a carbocation-like species from the alkyl halide, which then acts as the electrophile. masterorganicchemistry.com The C3 position of this compound would then attack this electrophile. acs.org However, Friedel-Crafts alkylation is often complicated by issues such as polyalkylation and carbocation rearrangements, which can lead to a mixture of products. masterorganicchemistry.com

Table 4: Typical Reagents for Friedel-Crafts Reactions on Aromatic Compounds

| Reaction | Electrophile Source | Catalyst |

| Acylation | Acyl chloride (RCOCl), Acid anhydride ((RCO)₂O) | AlCl₃, FeCl₃, ZnCl₂ |

| Alkylation | Alkyl halide (R-X) | AlCl₃, FeCl₃, BF₃ |

This table outlines common reagents for Friedel-Crafts reactions. The application to this compound would likely favor C3-substitution.

Direct alkylation at the C3 position of this compound can be achieved using various alkylating agents under basic conditions. organic-chemistry.orggoogle.com The N-Boc group prevents N-alkylation, a common side reaction with unprotected indoles. mdpi.com The reaction can proceed through an S_N1-like pathway, particularly with allylic, benzylic, or tertiary halides, often facilitated by a Lewis acid like zinc triflate in the presence of a non-nucleophilic base. acs.org Alternatively, for less reactive alkyl halides, a stronger base may be required to deprotonate at C3, though this is less common for N-Boc protected indoles.

In a study on the Friedel-Crafts alkylation of various indoles, 6-chloroindole (B17816) was shown to undergo C3-alkylation in high yield, demonstrating the feasibility of this transformation on a similar scaffold. acs.org The use of potassium tert-butoxide as a base and triethylborane (B153662) as a Lewis acid was found to be an effective system for this type of transformation. acs.org

Friedel-Crafts Reactions

Functionalization of the Benzenoid Ring (C-4, C-5, C-7)

While the pyrrole ring of indole is inherently more reactive towards electrophiles, the functionalization of the benzenoid ring (positions C-4, C-5, and C-7) is crucial for diversifying the substitution patterns of indole derivatives. Achieving regioselectivity at these positions often requires specialized strategies that can overcome the intrinsic reactivity of the C-2 and C-3 positions.

Directed Lithiation Approaches

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. wikipedia.org The N-Boc group, while primarily a protecting group, can also serve as a DMG. clockss.org

In the context of indole derivatives, direct lithiation of N-Boc-indole itself is complex due to the acidity of the C-2 proton. However, the related N-Boc-indoline system demonstrates the directing effect of the Boc group, favoring lithiation at the C-7 position. clockss.org This is achieved by using a strong base like s-butyllithium in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures. The resulting C-7 lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups. Although this applies to the indoline (B122111) core, the principle highlights the potential for C-7 functionalization directed by the N-Boc group, which could be applicable to this compound under carefully controlled conditions, potentially after temporary saturation of the 2,3-double bond. nih.gov

Table 1: Examples of Directed Lithiation on N-Boc-Indoline

| Electrophile | Product | Yield (%) | Reference |

| Me₃SiCl | 1-Boc-7-(trimethylsilyl)indoline | 83 | clockss.org |

| (PhS)₂ | 1-Boc-7-(phenylthio)indoline | 75 | clockss.org |

| DMF | 1-Boc-7-formylindoline | 68 | clockss.org |

This table illustrates the utility of directed lithiation on a related N-Boc protected system, showcasing the potential for C-7 functionalization.

C-H Activation and Arylation Strategies

Transition metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical tool for the functionalization of unreactive C-H bonds. nih.govchim.it For indole systems, achieving regioselectivity on the benzenoid ring is a significant challenge due to the higher reactivity of the C-2 and C-3 positions. nih.govnih.gov To address this, various directing group strategies have been developed.

For instance, the installation of a removable directing group on the indole nitrogen can steer the metal catalyst to a specific C-H bond on the benzene ring. While the Boc group itself is not a strong directing group for C-H activation in the same vein as others, the principles established with other directing groups are informative. For example, a phosphinoyl directing group has been successfully employed for the palladium-catalyzed C-7 arylation of indoles with arylboronic acids. nih.gov Similarly, a pivaloyl group at the C-3 position can direct arylation to the C-4 and C-5 positions. nih.gov

In the specific case of 6-chloroindoles, palladium-catalyzed C-H arylation methodologies have been developed that can selectively target the benzenoid ring, although often requiring specific N-protecting groups or ligands to control the regioselectivity. The presence of the chlorine atom at C-6 in this compound can also influence the electronic properties and steric environment of the benzenoid C-H bonds, potentially impacting the outcome of C-H activation reactions.

Table 2: Site-Selective C-H Arylation of Indoles using Directing Groups

| Position | Directing Group | Catalyst System | Coupling Partner | Reference |

| C-7 | N-P(O)tBu₂ | Pd(OAc)₂ / Ligand | Arylboronic acid | nih.govnih.gov |

| C-6 | N-P(O)tBu₂ | Cu catalyst | Aryl iodide | nih.gov |

| C-4/C-5 | C3-Pivaloyl | Pd catalyst | Aryl iodide | nih.gov |

This table summarizes strategies for achieving site-selectivity in the C-H arylation of the indole benzenoid ring, which are conceptually applicable to this compound.

Mechanistic Investigations of Reactions Involving this compound

A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and for the rational design of new transformations. Computational and experimental studies provide deep insights into the reaction pathways, the roles of catalysts and ligands, and the nature of transient intermediates.

Computational Chemistry and DFT Studies on Reaction Pathways

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic reactions. tandfonline.comfigshare.comrsc.org DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby predicting the most favorable reaction pathway. acs.orgbenthamdirect.com

For reactions involving substituted indoles, DFT studies have been instrumental in understanding various transformations. For example, in rhodium-catalyzed C-H functionalization, calculations have helped to distinguish between different possible mechanisms, such as a concerted C-H insertion versus a stepwise pathway involving ylide intermediates. acs.orgresearchgate.net Similarly, DFT studies on palladium-catalyzed reactions of indoles have clarified the energetics of the catalytic cycle, including steps like oxidative addition, migratory insertion, and reductive elimination. tandfonline.comfigshare.com

While specific DFT studies solely focused on this compound are not abundant, the computational methodologies are well-established. benthamdirect.com Such studies could be applied to investigate the influence of the Boc-protecting group and the C-6 chloro substituent on the activation barriers for different reaction pathways, for instance, in directed lithiation or C-H activation, providing a rationale for the observed regioselectivity.

Role of Catalysts and Ligands in Selectivity and Yield

The choice of catalyst and ligands is critical in transition metal-catalyzed reactions, profoundly influencing the reaction's efficiency, selectivity, and functional group tolerance. ethz.ch Ligands can modulate the steric and electronic properties of the metal center, thereby directing the outcome of the reaction. ethz.ch

In the context of indole functionalization, ligands play a key role in controlling regioselectivity. For the C-H arylation of indoles, for example, the use of specific phosphine ligands can favor reaction at the C-2 or C-3 position. For functionalization on the benzenoid ring, specialized ligands are often required. In the palladium-catalyzed C-7 arylation of indoles, a pyridine-type ligand was found to be crucial for achieving high selectivity. nih.gov The interaction between the ligand, the substrate (including the directing group), and the metal center creates a specific steric and electronic environment in the transition state, which ultimately determines the site of reaction.

In reactions involving this compound, the catalyst and ligand system would need to be carefully selected to achieve the desired functionalization at C-4, C-5, or C-7, while avoiding unwanted reactions at the more reactive C-2 and C-3 positions or with the chloro-substituent.

Table 3: Influence of Ligands on Regioselectivity in Indole Functionalization

| Reaction | Catalyst | Ligand Type | Outcome | Reference |

| C-H Arylation | Palladium | Dihydroxyterphenylphosphine | Selective C-3 arylation of N-unsubstituted indoles | researchgate.net |

| C-H Arylation | Palladium | Pyridine-type | Selective C-7 arylation | nih.gov |

| Hydrosilylation | Cobalt / Iron | Amine-iminopyridine | Regiodivergent (Markovnikov vs. anti-Markovnikov) | rsc.org |

This table illustrates how the choice of ligand can dramatically alter the regiochemical outcome of reactions on the indole scaffold.

Intermediate Formation and Characterization

The direct observation and characterization of reaction intermediates are challenging but provide invaluable evidence for proposed reaction mechanisms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are powerful tools for identifying transient species. plos.orgnih.gov

In the study of indole chemistry, intermediates such as metal-carbene complexes, ylides, and metallacyclic species have been proposed in various catalytic cycles. acs.orgresearchgate.net For instance, in some rhodium-catalyzed reactions of indoles, the formation of a carbonium ylide intermediate has been suggested by DFT calculations and is consistent with the observed products. acs.org In palladium-catalyzed cross-coupling reactions, palladium(II) and palladium(IV) intermediates are often invoked. mdpi.com

For reactions of this compound, the characterization of lithiated intermediates could be attempted using low-temperature NMR. In catalytic reactions, while direct observation of the catalytic species might be difficult, the isolation of stable adducts or the use of model systems can provide insights into the structure of key intermediates. For example, studying the interaction of a palladium catalyst with this compound and the chosen ligand under stoichiometric conditions could help to characterize the initial coordination complex, which is the first step in many C-H activation cycles. The formation of a chloroindolenine intermediate has also been identified in certain reactions of indoles. nih.govresearchgate.net

Applications in Medicinal Chemistry and Drug Discovery

1-Boc-6-chloroindole as a Precursor for Biologically Active Molecules

The strategic design of this compound facilitates its use as a foundational element in constructing a wide array of molecules with therapeutic potential, from novel chemotypes to analogs of complex natural products.

Scaffold hopping is a drug design strategy that involves replacing the core molecular framework (scaffold) of a known active compound with a chemically different one, while aiming to retain or improve its biological activity. nih.gov This approach is crucial for discovering novel chemotypes, which can lead to new intellectual property and improved pharmacological properties. The versatility of this compound makes it an excellent starting point for such explorations. For instance, by using the chloro-substituted indole (B1671886) as a base scaffold, chemists can perform various chemical transformations to generate entirely new molecular architectures. This process has been employed to move from known active compounds like amodiaquine (B18356) to discover novel Nurr1 agonist chemotypes, demonstrating the power of modifying core structures to generate new leads. nih.gov The ability to use intermediates like this compound in multicomponent reactions further expands the diversity of scaffolds that can be synthesized, creating vast libraries of drug-like compounds. nih.gov

Indole alkaloids, a large class of natural products isolated from sources like plants and marine sponges, exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govmdpi.comrsc.org The total synthesis of these complex molecules and their analogs is a significant area of research in medicinal chemistry. rsc.orgresearchgate.net

Protected and functionalized indoles are critical intermediates in these synthetic pathways. This compound serves as an exemplary precursor. The Boc group provides robust protection of the indole nitrogen under various reaction conditions, while the chlorine atom at the C-6 position can be used for late-stage functionalization, for example, through Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. This allows for the synthesis of complex natural product analogs, such as derivatives of the marine alkaloid Topsentin, which contains a bis-indole core. researchgate.net The systematic exploration of analogs of natural ligands like 5,6-dihydroxyindole (B162784) (DHI) has also led to the development of potent modulators for targets like the Nurr1 receptor, where a chloroindole scaffold proved to be a successful DHI mimetic. nih.gov

The indole ring is considered one of the most important privileged scaffolds in drug discovery, forming the core of numerous approved drugs. mdpi.com The development of libraries based on such scaffolds is a powerful strategy for identifying new biologically active compounds. nih.gov this compound is not just an intermediate but a decorated version of this privileged structure, specifically designed for efficient use in creating diverse chemical libraries. nih.gov

The synthesis of compound libraries often involves solid-phase synthesis, where molecules are built upon a resin. The stability and defined reactivity of this compound are advantageous in these multi-step procedures. nih.gov By starting with this functionalized scaffold, medicinal chemists can systematically introduce a variety of substituents at the chloro-position and, after deprotection of the Boc group, at the indole nitrogen, rapidly generating a large number of distinct molecules for high-throughput screening against various therapeutic targets.

Synthesis of Indole Alkaloids and Natural Product Analogs

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov Derivatives synthesized from this compound are frequently subjected to SAR analysis to optimize their potency, selectivity, and pharmacokinetic properties.

The biological activity of indole derivatives can be profoundly influenced by the nature and position of substituents on the indole ring. nih.gov The 6-chloro substituent in this compound provides a key data point in SAR studies and a site for further modification.

Research on various indole-based compounds has consistently shown that halogen substitution can significantly impact activity. For example, in a series of indole-2-carboxamides, the presence of a chloroindole moiety was found to be critical for the inhibition of human liver glycogen (B147801) phosphorylase (HLGP). nih.gov In another study on Nurr1 agonists based on a 5-chloroindole-6-carboxamide scaffold, the introduction of additional chloro or methyl groups onto an attached quinoline (B57606) ring was found to disrupt the desired agonistic activity, indicating a very sensitive SAR. nih.gov Similarly, for 5-HT6 receptor ligands, electron-withdrawing groups like halogens at specific positions on an attached aryl sulfonyl ring were found to be the most preferred substitutions for high in vitro affinity. nih.gov These examples underscore the importance of the precise placement of substituents like chlorine in modulating the interaction between a molecule and its biological target.

The following table summarizes findings on how substituents affect the activity of related indole derivatives.

| Scaffold | Substituent Variation | Impact on Biological Activity | Target/Assay | Reference |

| 5-Chloroindole-6-carboxamide | Addition of Chloro or Methyl to Quinoline substituent | Decreased or disrupted agonism | Nurr1 Receptor | nih.gov |

| Indole-2-carboxamide | Presence of Chloroindole moiety | Essential for potent inhibition | Human Liver Glycogen Phosphorylase (HLGP) | nih.gov |

| N1-Aryl Sulfonyl Indole | Electron-withdrawing groups (e.g., Halogens) at ortho/para positions | Preferred for potent affinity | 5-HT6 Receptor | nih.gov |

| Bisindole | Substitution on benzyl (B1604629) ring | Sub-micromolar activity achieved with specific substitutions | HIV-1 Fusion Inhibition | acs.org |

To understand SAR at a molecular level, researchers employ computational techniques like molecular docking and pharmacophore modeling. These methods help to visualize how a molecule binds to its target protein and identify the key chemical features (pharmacophore) required for activity. nih.govnih.gov

Derivatives of this compound are valuable tools in these studies. For example, molecular modeling of a potent Nurr1 agonist with a chloroindole core predicted that the chloroindole part favorably occupies a specific binding pocket, while other parts of the molecule form key hydrogen bonds with the receptor. nih.gov In another case, crystallographic results showed that the chloroindole moiety of an inhibitor has a direct effect on the inhibition of its target enzyme. nih.gov Pharmacophore models developed from active and inactive analogs can guide the design of new compounds with improved potency. nih.gov These models often highlight the importance of features like hydrophobic centers and hydrogen bond donors/acceptors, which can be strategically incorporated into new designs starting from a versatile precursor like this compound. frontiersin.org

The table below outlines key findings from binding mode and pharmacophore studies of related compounds.

| Compound Class | Key Finding | Methodology | Target | Reference |

| Chloroindole Carboxamide Agonist | Chloroindole occupies a specific pocket behind helix 12; amide forms H-bonds. | Molecular Modeling (Predicted) | Nurr1 Receptor | nih.gov |

| Indole-2-carboxamide Inhibitors | Carboxamide and chloroindole moieties directly affect enzyme inhibition. | X-ray Crystallography | Human Liver Glycogen Phosphorylase (HLGP) | nih.gov |

| Nurr1 Agonist Chemotypes | A pharmacophore model was developed identifying key features for agonism. | Pharmacophore Modeling | Nurr1 Receptor | nih.gov |

| p53-MDM2 Inhibitors | A 4-point pharmacophore model was developed to stabilize an intrinsically disordered protein region. | SAR Analysis, 2D NMR | p53-MDM2 Interaction | nih.gov |

Applications in Specific Therapeutic Areas

Targeting Protein-Protein Interactions (e.g., MDM2-p53)

The interaction between the p53 tumor suppressor and its negative regulator, MDM2, is a critical target in cancer therapy. nih.govpensoft.net Restoring the function of p53 by inhibiting this interaction is a key strategy to induce cancer cell death. nih.govpensoft.net The 6-chloroindole (B17816) moiety has been identified as an effective mimic for the tryptophan (Trp23) residue of p53, which is crucial for binding to MDM2. nih.govtandfonline.com

Researchers have synthesized series of compounds using the Ugi four-component reaction, starting with ethyl 6-chloroindole-2-carboxylate. mdpi.com These compounds were designed to disrupt the p53-MDM2 interaction. mdpi.com One such derivative, with a 3,4,5-trifluorobenzyl amine substitution, demonstrated a strong binding constant of 130 nM. nih.gov Co-crystal structures have confirmed that the 6-chloroindole group aligns within the Trp23 pocket of MDM2 and forms a hydrogen bond with the amino acid Leu54. nih.govnih.gov This strategic placement allows other parts of the molecule to mimic other key p53 residues like Phe19 and Leu26, effectively blocking the protein-protein interaction. nih.govtandfonline.com

Spirooxindoles, another class of compounds derived from indole structures, have also been developed as potent MDM2 inhibitors. pensoft.netnih.gov These complex molecules, often synthesized through multi-step processes including cycloaddition reactions, can effectively occupy the binding pockets on MDM2, leading to the reactivation of p53 and subsequent apoptosis in tumor cells. mdpi.comnih.gov

Table 1: Examples of this compound in MDM2-p53 Inhibition

| Compound Class | Synthetic Approach | Key Structural Feature | Biological Activity |

|---|---|---|---|

| Ugi Reaction Products | Four-component Ugi reaction | 6-chloroindole moiety mimics p53's Trp23 | Potent inhibition of MDM2-p53 interaction (e.g., 130 nM binding constant) nih.gov |

| Spirooxindoles | [3+2] Cycloaddition reactions | Rigid spirocyclic scaffold | Induces apoptosis in tumor cells mdpi.comnih.gov |

Development of Enzyme Inhibitors (e.g., HIV-1 Reverse Transcriptase, HLGP)

The indole scaffold is a common feature in many enzyme inhibitors. Derivatives of this compound have been explored for their potential to inhibit key enzymes in various diseases.

HIV-1 Reverse Transcriptase (RT): Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of antiretroviral therapy for HIV-1. nih.govmedscape.com These drugs bind to an allosteric site on the enzyme, disrupting its function. scielo.br Researchers have designed and synthesized novel cyclopropyl-indole derivatives as NNRTIs. nih.gov These compounds are designed to create a double hydrogen bond with the Lys101 residue and fit into the hydrophobic pockets near Tyr181/188 and Val179 in the enzyme. nih.gov Some of these indole-based NNRTIs have shown inhibitory activity against HIV replication comparable to the approved drug nevirapine (B1678648). nih.gov

Human Liver Glycogen Phosphorylase (HLGP): HLGP is an enzyme involved in glucose metabolism, and its inhibition is a target for treating type 2 diabetes. nih.govresearchgate.net Indole-2-carboxamides have been identified as inhibitors of HLGP. nih.gov Studies have shown that the presence of a chloroindole moiety directly contributes to the inhibitory activity. nih.gov These compounds can span two different inhibitor binding sites on the enzyme, enhancing their potency. nih.gov

Table 2: this compound in Enzyme Inhibition

| Target Enzyme | Compound Class | Mechanism of Action | Notable Finding |

|---|---|---|---|

| HIV-1 Reverse Transcriptase | Cyclopropyl-indole derivatives | Allosteric inhibition, double hydrogen bond to Lys101 nih.gov | Potency comparable to nevirapine in phenotypic assays nih.gov |

| Human Liver Glycogen Phosphorylase (HLGP) | Indole-2-carboxamides | Binds to multiple inhibitor sites on the enzyme | Chloroindole moiety is crucial for inhibitory activity nih.gov |

Modulation of Receptors (e.g., Serotonin (B10506) Receptors, Cannabinoid CB1 Receptor)

Derivatives of this compound have been instrumental in the development of ligands that modulate the activity of important receptors in the central nervous system.

Serotonin Receptors: Serotonin receptors are involved in a wide range of physiological processes, and their modulation is a key strategy for treating neurological and psychiatric disorders. google.comwikipedia.org N-arylsulfonyltryptamines, which can be synthesized from indole precursors, have been identified as potent ligands for the 5-HT6 serotonin receptor. nih.gov Furthermore, imidazolyl-substituted indole derivatives have been developed as potent and selective agonists for the 5-HT7 serotonin receptor. google.com These compounds represent a new class of low-basicity 5-HT7 receptor agonists with potential applications in treating central nervous system disorders. google.com

Cannabinoid CB1 Receptor: The cannabinoid CB1 receptor is a primary target for both therapeutic agents and recreational drugs. scielo.brkuleuven.be Researchers have synthesized chloroindole analogues of synthetic cannabinoids like MDMB-CHMICA to study their structure-activity relationships. uni-freiburg.de A study investigating five different chloroindole derivatives of MDMB-CHMICA found that chlorination at the 6-position of the indole core largely retained the high binding affinity for the CB1 receptor compared to the parent compound. uni-freiburg.de This highlights the importance of the substitution pattern on the indole ring for receptor interaction.

Table 3: this compound in Receptor Modulation

| Target Receptor | Compound Class | Type of Modulation | Key Finding |

|---|---|---|---|

| 5-HT6 Serotonin Receptor | N-arylsulfonyltryptamines | Potent ligands nih.gov | Demonstrates the utility of the indole scaffold for serotonin receptor targeting. |

| 5-HT7 Serotonin Receptor | Imidazolyl-substituted indoles | Potent and selective agonists google.com | First described low-basicity 5-HT7 receptor agonists. google.com |

| Cannabinoid CB1 Receptor | Chloroindole analogues of synthetic cannabinoids | High-affinity binding uni-freiburg.de | Chlorination at the 6-position maintains potent CB1 receptor affinity. uni-freiburg.de |

Antimicrobial and Anticancer Research

The indole nucleus is a privileged scaffold in the search for new antimicrobial and anticancer agents. nih.gov Halogenated indole derivatives, in particular, have demonstrated significant biological activity.

Antimicrobial Research: Indole derivatives have shown promising activity against a variety of microorganisms, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). turkjps.orggoogle.com Bis-indolic derivatives, where two indole moieties are linked, have been synthesized to improve antibacterial activity compared to their mono-indole counterparts. google.com The presence of a halogen atom on the indole ring is often associated with enhanced antibacterial properties. google.com Some indole derivatives may also act as inhibitors of bacterial efflux pumps, which are responsible for antibiotic resistance. google.com

Anticancer Research: Beyond the specific targeting of the p53-MDM2 interaction, indole compounds have demonstrated broader anticancer properties. nih.gov They can induce apoptosis and chemosensitize cancer cells to conventional therapies by modulating various cellular signaling pathways. nih.gov For example, new series of indole-2-carboxamides and pyrido[3,4-b]indol-1-ones have been developed as potent antiproliferative agents that target the epidermal growth factor receptor (EGFR), including its mutant forms. researchgate.net Some of these compounds have shown GI50 values in the nanomolar range, comparable to the established EGFR inhibitor erlotinib. researchgate.net

Table 4: this compound in Antimicrobial and Anticancer Research

| Research Area | Compound Type | Mechanism/Target | Notable Activity |

|---|---|---|---|

| Antimicrobial | Halogenated indole derivatives, Bis-indoles | Direct antibacterial action, Efflux pump inhibition | Activity against multidrug-resistant bacteria like MRSA turkjps.orggoogle.com |

| Anticancer | Indole-2-carboxamides, Pyrido[3,4-b]indol-1-ones | EGFR inhibition, Apoptosis induction | Potent antiproliferative activity (nanomolar GI50 values) researchgate.net |

Future Perspectives and Emerging Research Directions

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The traditional synthesis of 1-Boc-6-chloroindole involves the protection of 6-chloroindole (B17816) with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. rsc.org While effective, researchers are actively pursuing more efficient and sustainable methods. Future methodologies are expected to focus on several key areas:

Catalyst Development: The use of more efficient and recyclable catalysts is a primary goal. While 4-dimethylaminopyridine (B28879) (DMAP) is commonly used, investigations into alternative catalysts that can operate under milder conditions and be easily recovered will enhance the sustainability of the process.

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. The application of flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and a smaller environmental footprint.

Green Solvents: The replacement of traditional organic solvents like dichloromethane (B109758) with more environmentally benign alternatives is a crucial aspect of green chemistry. Research into the use of ionic liquids, supercritical fluids, or bio-based solvents for the synthesis of this compound is anticipated.

Recent studies have highlighted the potential for organosodium compounds in catalytic cross-coupling reactions, which could offer a more sustainable alternative to methods relying on scarce elements. sci-hub.se This approach, characterized by mild and rapid one-pot processes using inexpensive aryl chlorides, could be adapted for the synthesis of this compound derivatives. sci-hub.se

Integration with Advanced Screening and Computational Techniques

The synergy between synthetic chemistry and computational tools is revolutionizing drug discovery. For this compound and its derivatives, this integration will be pivotal in identifying new applications.

Virtual Screening: Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to screen large virtual libraries of this compound derivatives against various biological targets. This in silico approach helps prioritize compounds for synthesis and biological testing, saving time and resources. researchgate.netuzh.ch

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. rsc.orgresearchgate.net This information can guide the design of new molecules with desired properties and help in understanding reaction mechanisms.

Machine Learning and AI: Machine learning algorithms can be trained on existing data to predict the biological activity and physicochemical properties of novel this compound derivatives. researchgate.net This predictive power can accelerate the discovery of new lead compounds.

For instance, computational studies can be employed to understand the effect of the chlorine substituent at the 6-position on the electronic properties of the indole (B1671886) ring and how this influences its interaction with biological targets. uzh.ch

Exploration of New Biological Targets and Therapeutic Applications

The indole nucleus is a well-established pharmacophore present in numerous natural and synthetic bioactive compounds. mdpi.comrsc.org Derivatives of this compound have already shown promise in various therapeutic areas, including as anticancer, antiviral, and antimicrobial agents. ucc.ie Future research will likely expand into new and underexplored biological targets.

Kinase Inhibitors: Many indole derivatives are known to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. sigmaaldrich.com Screening libraries of this compound derivatives against a panel of kinases could lead to the discovery of new and selective inhibitors.

Neurodegenerative Diseases: Given the role of indole-containing compounds like serotonin (B10506) and melatonin (B1676174) in neurotransmission, derivatives of this compound could be explored for their potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. rsc.orgnih.gov

Ion Channel Modulators: Ion channels are important drug targets, and indole derivatives have been shown to modulate their activity. Investigating the effects of this compound derivatives on various ion channels could open up new therapeutic avenues.

Targeting Protein-Protein Interactions: The disruption of protein-protein interactions is an emerging strategy in drug discovery. The rigid indole scaffold of this compound can serve as a template for designing molecules that can interfere with these interactions.

A recent study identified 6-chloroindole derivatives as enriched compounds targeting the MDM2 protein, a key negative regulator of the p53 tumor suppressor, highlighting the potential for this scaffold in cancer therapy. researchgate.net

Development of High-Throughput Synthesis and Screening Platforms

To fully harness the potential of this compound as a versatile building block, the development of high-throughput synthesis and screening (HTS) platforms is essential.

Parallel Synthesis: Automated parallel synthesis platforms can be used to rapidly generate large libraries of this compound derivatives with diverse substitutions. This allows for a more comprehensive exploration of the chemical space around this scaffold.

DNA-Encoded Libraries (DELs): DEL technology enables the synthesis and screening of massive libraries of compounds, where each molecule is tagged with a unique DNA barcode. researchgate.net The application of DELs to this compound would allow for the screening of billions of derivatives against a wide range of biological targets in a single experiment.

Miniaturized Screening Assays: The development of miniaturized and automated HTS assays is crucial for efficiently evaluating the biological activity of large compound libraries. These assays can be used to screen for a variety of endpoints, such as enzyme inhibition, receptor binding, and cellular toxicity.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 1-Boc-6-chloroindole with high purity, and how can side reactions be minimized?

- Methodology : Optimize reaction conditions (temperature, solvent, catalyst) using a stepwise approach. For example, Boc protection of 6-chloroindole typically employs di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane with DMAP as a catalyst . Monitor reaction progress via TLC or HPLC to detect intermediates like unreacted 6-chloroindole. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the Boc-protected product. Purity validation requires ≥95% by HPLC and NMR .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodology : Use a multi-technique approach:

- ¹H/¹³C NMR : Confirm Boc group integration (e.g., tert-butyl protons at δ ~1.3 ppm) and indole ring substitution patterns .

- HRMS : Verify molecular ion [M+H]⁺ and isotopic chlorine patterns.

- FT-IR : Identify carbonyl (C=O) stretching (~1700 cm⁻¹) from the Boc group.

- Resolution of contradictions : Cross-validate with synthetic intermediates (e.g., deprotected 6-chloroindole) or computational modeling (DFT for predicted shifts) .

Q. How does the Boc group influence the stability of 6-chloroindole under acidic or basic conditions?

- Methodology : Conduct kinetic studies under controlled pH (e.g., HCl/THF for acidolysis or NaOH/MeOH for hydrolysis). Monitor degradation via UV-Vis or LC-MS. Compare half-lives of this compound vs. unprotected 6-chloroindole. The Boc group typically enhances stability in basic media but is labile in strong acids (e.g., TFA) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction pathways for Boc deprotection in this compound, and what experimental validation is required?

- Methodology :

- Modeling : Use Gaussian or ORCA software to calculate Gibbs free energy (ΔG‡) for acid-catalyzed Boc cleavage. Compare transition states for TFA vs. HCl-mediated mechanisms.

- Validation : Correlate computational ΔG‡ with experimental kinetic data (e.g., Arrhenius plots from LC-MS monitoring). Adjust solvation models if discrepancies exceed 10% .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology : Apply systematic error analysis:

- Source evaluation : Compare assay conditions (e.g., cell lines, solvent controls) across studies.

- Dose-response curves : Replicate experiments using standardized protocols (e.g., IC₅₀ determination in triplicate).

- Meta-analysis : Use PRISMA guidelines to aggregate data and identify outliers via funnel plots .

Q. How can the electronic effects of the 6-chloro substituent be quantified to guide regioselective functionalization of 1-Boc-indole?

- Methodology :

- Hammett analysis : Measure reaction rates of electrophilic substitutions (e.g., nitration) for this compound vs. unsubstituted analogs.

- DFT calculations : Map electrostatic potential surfaces to predict reactive sites. Experimental validation via NOESY or X-ray crystallography confirms regioselectivity .

Data Analysis and Reproducibility

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound bioactivity studies?

- Methodology : Apply nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) with AICc model selection. Address heteroscedasticity via weighted least squares. Report 95% confidence intervals and p-values adjusted for multiple comparisons .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound across laboratories?

- Methodology : Adhere to FAIR principles:

- Documentation : Provide exact molar ratios, solvent grades, and equipment specs (e.g., microwave reactor wattage).

- Open data : Share raw NMR/MS files in public repositories (e.g., Zenodo) with metadata tags .

Ethical and Regulatory Considerations

Q. What ethical guidelines apply when sharing spectral data for this compound containing proprietary structural insights?

- Methodology : Use tiered data access:

- Public tier : Share processed spectra (e.g., JPEG) with anonymized experimental conditions.

- Restricted tier : Require Data Use Agreements (DUA) for raw files, complying with GDPR or HIPAA if human data are involved .

Table: Key Spectral Data for this compound (Hypothetical)

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.35 (s, 9H, Boc), δ 7.25 (d, J=8 Hz, H-7), δ 8.10 (s, H-2) | |

| ¹³C NMR | δ 28.1 (Boc CH₃), δ 84.5 (Boc Cq), δ 115–135 (indole carbons) | |

| HRMS (ESI+) | [M+H]⁺ calc. 282.0895, obs. 282.0898 | Hypothetical |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|